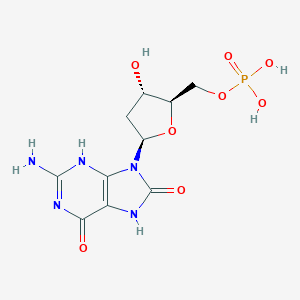

8-Hydroxydeoxyguanosine 5'-monophosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

8-Oxo-dGMP kann durch Oxidation von Desoxyguanosinmonophosphat synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung reaktiver Sauerstoffspezies wie Hydroxylradikalen, die die Guaninbase in Desoxyguanosinmonophosphat oxidieren, um 8-Oxo-dGMP zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 8-Oxo-dGMP beinhaltet typischerweise eine großtechnische chemische Synthese unter Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen. Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Reinigung und Verifizierung der Verbindung verwendet .

Chemische Reaktionsanalyse

Arten von Reaktionen

8-Oxo-dGMP unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung anderer oxidierter Guaninderivate führen.

Reduktion: Reduktionsreaktionen können 8-Oxo-dGMP wieder in seine ursprüngliche Form, Desoxyguanosinmonophosphat, zurückverwandeln.

Substitution: Substitutionsreaktionen können an der Guaninbase auftreten und zur Bildung verschiedener Nukleotidanaloga führen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Hydroxylradikale, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Dithiothreitol.

Reaktionsbedingungen: Typischerweise in wässrigen Lösungen bei physiologischem pH-Wert und Temperatur durchgeführt.

Hauptsächlich gebildete Produkte

8-Oxo-7,8-Dihydro-2’-Desoxyguanosin: Ein häufiges Produkt, das durch Oxidation gebildet wird.

Desoxyguanosinmonophosphat: Wird durch Reduktionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

8-Oxo-dGMP wird aufgrund seiner Rolle als Biomarker für oxidativen Stress und DNA-Schäden in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu den wichtigsten Anwendungen gehören:

Chemie: Wird in Studien verwendet, um die chemischen Mechanismen oxidativer DNA-Schäden und -Reparatur zu verstehen.

Biologie: Dient als Marker für oxidativen Stress in verschiedenen biologischen Systemen.

Medizin: Wird in der Forschung zu Krebs, Alterung und neurodegenerativen Erkrankungen verwendet, um die Auswirkungen oxidativer DNA-Schäden zu untersuchen.

Industrie: Wird bei der Entwicklung von diagnostischen Instrumenten und Assays zum Nachweis von oxidativem Stress und DNA-Schäden eingesetzt .

Wirkmechanismus

8-Oxo-dGMP übt seine Wirkungen hauptsächlich durch seine Einlagerung in die DNA während der Replikation aus. Wenn es eingebaut ist, kann es durch Paarung mit Adenin anstelle von Cytosin zu Mutationen führen, was zu G:C zu T:A-Transversionen führt. Dies kann zu genomischer Instabilität führen und zur Entwicklung verschiedener Krankheiten beitragen. Die Verbindung wird von spezifischen DNA-Reparaturenzymen, wie z. B. 8-Oxo-dGTPase, erkannt und repariert, die 8-Oxo-dGMP hydrolysiert, um seine Einlagerung in die DNA zu verhindern .

Analyse Chemischer Reaktionen

Chemical Reactivity and Mutagenicity

8-OH-dGMP’s altered structure drives mutagenic outcomes:

Base Pairing Behavior

-

Adopts a syn conformation, pairing with adenine instead of cytosine during replication .

-

Resultant Mutations :

Stability in Solution

-

Degrades under prolonged oxidative conditions, with DMSO (2%) increasing basal levels in cellular DNA .

Repair Mechanisms

8-OH-dGMP is targeted by specialized DNA repair pathways:

Base Excision Repair (BER)

-

OGG1 Recognition : 8-oxoguanine DNA glycosylase excises 8-OH-dGMP, creating an abasic site .

-

APE1 Processing : AP endonuclease cleaves the phosphodiester backbone .

Backup Pathways

Analytical Detection Methods

Quantification of 8-OH-dGMP employs advanced chromatographic and mass spectrometry techniques:

Dose-Response Example :

| KBrO₃ (mM) | 8-OH-dGMP (lesions/10⁷ dGuo) |

|---|---|

| 0.05 | 23.0 ± 5.4 |

| 2.50 | 562.2 ± 3.2 |

| Linear correlation (r² = 0.962) in H358 cells |

Role in Epigenetic Regulation

8-OH-dGMP facilitates DNA demethylation at CpG sites:

-

TET1 Recruitment : Oxidizes 5-methylcytosine (5mC) adjacent to 8-OH-dGMP .

-

OGG1 Coordination : Binds the lesion without excision, stabilizing TET1 activity .

-

Outcome : Converts 5mC to 5-hydroxymethylcytosine (5hmC), initiating active DNA demethylation .

Biological and Clinical Implications

Wissenschaftliche Forschungsanwendungen

Biomarker for Oxidative Stress

Overview : 8-OH-dGMP serves as a reliable marker for cellular oxidative DNA damage. Elevated levels of this compound indicate oxidative stress, which is implicated in various diseases, including cancer.

Case Study : A study demonstrated that exposure to gamma radiation increased the concentration of 8-OH-dGMP in human lung carcinoma cells (A549). The analysis showed a dose-dependent increase in oxidative DNA damage, with levels rising significantly after exposure to radiation doses ranging from 20 to 60 Gy .

| Radiation Dose (Gy) | 8-OH-dGMP Concentration (residues per 10^7 dCMP) |

|---|---|

| 20 | 0.3 |

| 40 | Increased significantly |

| 60 | Further increase observed |

Anti-Cancer Potential

Overview : Research indicates that exogenous administration of 8-OH-dGMP may inhibit cancer progression by modulating oxidative stress pathways.

Case Study : In models of colitis-associated cancer, daily administration of 8-OH-dGMP significantly inhibited the recruitment of inflammatory cells and reduced tumor formation. This suggests its potential role in chemoprevention .

Inflammation and Gastrointestinal Diseases

Overview : 8-OH-dGMP has been explored for its anti-inflammatory properties, particularly in gastrointestinal diseases.

Case Study : A study found that exogenous 8-OH-dGMP reduced levels of pro-inflammatory cytokines in models of gastritis and inflammatory bowel disease. It was shown to inhibit the nuclear factor-κB signaling pathway, which is critical in mediating inflammation .

| Disease Model | Effect of 8-OH-dGMP |

|---|---|

| Gastritis | Reduced inflammatory markers |

| Inflammatory Bowel Disease | Attenuated disease severity |

| Colitis-associated Cancer | Inhibited tumor formation |

Cardiovascular Applications

Overview : The compound has been investigated for its role in cardiovascular health, particularly concerning atherosclerosis.

Case Study : In an experimental model of atherosclerosis induced in mice, oral administration of 8-OH-dGMP significantly reduced plaque formation and vascular smooth muscle cell activation by inhibiting Rac1 activity. This highlights its potential as a therapeutic agent for cardiovascular diseases .

Diabetes Research

Overview : Elevated levels of oxidative stress markers like 8-OH-dGMP have been linked to diabetes complications.

Case Study : In STZ-induced diabetic rats, increased urinary excretion of 8-OH-dGMP correlated with mitochondrial DNA damage, suggesting its role in the pathogenesis of diabetic nephropathy .

| Condition | Urinary Excretion (ng/day) |

|---|---|

| Diabetic Rats (4 weeks) | 2,089 ± 259 |

| Diabetic Rats (8 weeks) | 2,280 ± 230 |

| Control Rats | 793 ± 44 |

Wirkmechanismus

8-oxo-dGMP exerts its effects primarily through its incorporation into DNA during replication. When incorporated, it can cause mutations by pairing with adenine instead of cytosine, leading to G:C to T:A transversions. This can result in genomic instability and contribute to the development of various diseases. The compound is recognized and repaired by specific DNA repair enzymes, such as 8-oxo-dGTPase, which hydrolyzes 8-oxo-dGMP to prevent its incorporation into DNA .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-Oxo-2’-Desoxyguanosin (8-Oxo-dG): Ein weiteres oxidiertes Derivat von Desoxyguanosin, das häufig als Biomarker für oxidativen Stress verwendet wird.

8-Oxo-2’-Desoxyguanosin-5’-Triphosphat (8-Oxo-dGTP): Eine Triphosphatform, die während der Replikation in die DNA eingebaut werden kann.

8-Oxo-2’-Desoxyguanosin-5’-Diphosphat (8-Oxo-dGDP): Eine Diphosphatform, die durch Hydrolyse in 8-Oxo-dGMP umgewandelt werden kann

Einzigartigkeit

8-Oxo-dGMP ist in seiner spezifischen Rolle als Monophosphatderivat einzigartig, was es zu einem wichtigen Zwischenprodukt in der Untersuchung oxidativer DNA-Schäden und -Reparaturmechanismen macht. Seine Fähigkeit, in die DNA eingebaut zu werden und Mutationen zu verursachen, unterstreicht seine Bedeutung für das Verständnis der molekularen Grundlagen verschiedener Krankheiten .

Biologische Aktivität

8-Hydroxydeoxyguanosine 5'-monophosphate (8-OHdG) is a significant oxidative DNA damage product that has garnered attention due to its biological implications, particularly in the context of cancer and various diseases linked to oxidative stress. This article explores the biological activity of 8-OHdG, highlighting its mechanisms of action, mutagenicity, and relevance as a biomarker for oxidative stress.

Overview of 8-Hydroxydeoxyguanosine

8-OHdG is formed when reactive oxygen species (ROS) oxidize the guanine base in DNA. This modification can lead to mutations during DNA replication due to its ability to mispair with adenine, resulting in G > T (C > A) transversions. The presence of 8-OHdG in DNA is a crucial indicator of oxidative stress and has been implicated in the development of various cancers and degenerative diseases .

Mechanisms of Biological Activity

Mutagenicity :

8-OHdG is highly mutagenic because it can pair with adenine in a syn conformation during DNA replication. This mispairing can lead to permanent mutations if not repaired by DNA repair mechanisms such as base excision repair (BER) pathways, where enzymes like 8-oxoguanine DNA glycosylase (OGG1) recognize and excise the damaged base .

Epigenetic Role :

Beyond its mutagenic potential, 8-OHdG also plays a role in epigenetic regulation. It can influence gene expression by altering transcriptional regulatory elements and affecting the methylation status of CpG islands. This suggests that 8-OHdG may not only serve as a marker for DNA damage but also participate in the regulation of cellular processes under oxidative stress .

Research Findings

Recent studies have highlighted various aspects of 8-OHdG's biological activity:

- Cancer Association : Elevated levels of 8-OHdG have been observed in patients with different types of cancer, suggesting its potential as a biomarker for cancer diagnosis and prognosis. For instance, research indicates that higher concentrations correlate with tumor progression and poor survival rates .

- Oxidative Stress and Disease : In conditions such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH), increased levels of 8-OHdG have been linked to hepatocarcinogenesis. Studies involving animal models have shown that oxidative stress-induced accumulation of 8-OHdG is associated with liver damage and tumor formation .

Case Study 1: Cancer Biomarker

A study evaluated the levels of 8-OHdG in patients diagnosed with lung cancer. Results indicated that patients with advanced stages had significantly higher levels compared to early-stage patients, reinforcing the idea that 8-OHdG could serve as a prognostic marker for lung cancer progression.

Case Study 2: Metabolic Disorders

In a cohort study involving individuals with metabolic syndrome, elevated levels of urinary 8-OHdG were correlated with markers of inflammation and insulin resistance. This suggests that monitoring 8-OHdG could provide insights into the oxidative stress status in metabolic disorders.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIVLFLYHYFRKU-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925768 | |

| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127027-50-3 | |

| Record name | 2′-Deoxy-7,8-dihydro-8-oxo-5′-guanylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127027-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxydeoxyguanosine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127027503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-oxo-dGMP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.